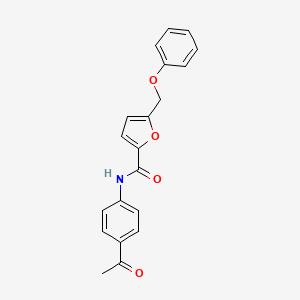

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

CAS No.: 862390-33-8

Cat. No.: VC4431390

Molecular Formula: C20H17NO4

Molecular Weight: 335.359

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862390-33-8 |

|---|---|

| Molecular Formula | C20H17NO4 |

| Molecular Weight | 335.359 |

| IUPAC Name | N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C20H17NO4/c1-14(22)15-7-9-16(10-8-15)21-20(23)19-12-11-18(25-19)13-24-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23) |

| Standard InChI Key | NFRAVRBXSCTJBM-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct regions:

-

Furan ring: A five-membered aromatic heterocycle with oxygen at the 1-position.

-

Phenoxymethyl substituent: A methylene group (-CH-) bridges the furan’s 5-position to a phenoxy group, introducing hydrophobic and π-stacking capabilities .

-

N-(4-Acetylphenyl)carboxamide: The furan’s 2-position is functionalized with a carboxamide group linked to a 4-acetylphenyl ring, providing hydrogen-bonding sites and electrophilic reactivity .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 | |

| InChI Key | NFRAVRBXSCTJBM-UHFFFAOYSA-N | |

| Molecular Formula |

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks include (1670–1750 cm) for the acetyl and amide groups, and (3300 cm) for the secondary amide.

-

NMR:

Synthesis and Reactivity

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous furan carboxamides are synthesized via:

-

Amide Coupling: Reacting furan-2-carbonyl chloride with 4-aminoacetophenone in the presence of a base (e.g., triethylamine) .

-

Phenoxymethyl Introduction: Electrophilic substitution or nucleophilic displacement at the furan’s 5-position using benzyl halides under basic conditions .

Example Reaction Scheme:

Reactivity Profile

-

Amide Group: Participates in hydrolysis under acidic/basic conditions, yielding carboxylic acid and aniline derivatives.

-

Acetyl Group: Susceptible to nucleophilic attack (e.g., reduction to alcohol or condensation reactions).

-

Furan Ring: May undergo electrophilic substitution or oxidation, though the phenoxymethyl group could sterically hinder such reactions .

Physicochemical Properties

Stability: Sensitive to prolonged exposure to light, moisture, and oxidizing agents due to the furan and acetyl groups .

Research Gaps and Future Directions

-

Biological Screening: Prioritize assays against Mycobacterium tuberculosis and multidrug-resistant bacteria.

-

Crystallography: Overcome crystallization challenges (e.g., using methyl esters) to resolve 3D structure .

-

SAR Studies: Modify the acetylphenyl and phenoxymethyl groups to optimize potency and solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume